2-bromo-3,4,5-trimethoxy-N-[4-(piperidin-1-yl)phenyl]benzamide
Description
2-Bromo-3,4,5-trimethoxy-N-[4-(piperidin-1-yl)phenyl]benzamide is a synthetic benzamide derivative characterized by a 3,4,5-trimethoxy-substituted benzoyl core, a bromine atom at position 2, and a 4-(piperidin-1-yl)phenylamide group. This structure combines electron-rich methoxy groups with a bromine atom, which may enhance halogen bonding interactions in biological systems .
Properties
IUPAC Name |
2-bromo-3,4,5-trimethoxy-N-(4-piperidin-1-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O4/c1-26-17-13-16(18(22)20(28-3)19(17)27-2)21(25)23-14-7-9-15(10-8-14)24-11-5-4-6-12-24/h7-10,13H,4-6,11-12H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDFPCKJZLTWAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3)Br)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Halogen vs. Non-Halogenated Derivatives
- Bromine Position : The target compound’s bromine at position 2 contrasts with N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide , where bromine is on the aniline ring. This positional difference may alter steric hindrance and electronic effects, impacting binding to hydrophobic pockets in biological targets.
- Sulfonamide vs. Piperidine : Replacing the piperidinyl group with a pyrimidin-2-ylsulfamoyl moiety (as in ) increases polarity and predicted collision cross-section (CCS = 196.7 Ų), suggesting reduced membrane permeability compared to the target compound .
Heterocyclic Modifications
- Pyrrolidinone vs. Piperidine: The pyrrolidinone group in 3,4,5-trimethoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide introduces a hydrogen-bond acceptor (ketone), which may enhance interactions with polar residues in enzymes or receptors compared to the non-oxidized piperidine in the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
